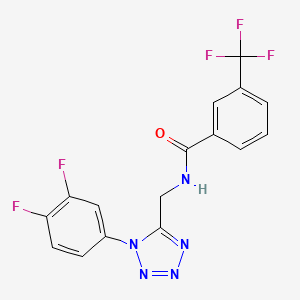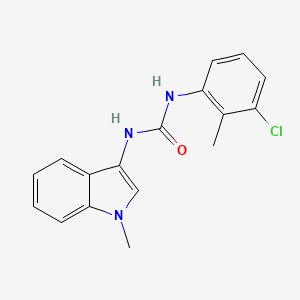![molecular formula C13H25N3O4 B2708058 3-[1-[2-(2-Methoxyethoxy)acetyl]piperidin-4-yl]-1,1-dimethylurea CAS No. 1795822-64-8](/img/structure/B2708058.png)
3-[1-[2-(2-Methoxyethoxy)acetyl]piperidin-4-yl]-1,1-dimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-[2-(2-Methoxyethoxy)acetyl]piperidin-4-yl]-1,1-dimethylurea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as "MEAU" and is known for its unique structure and properties.
Wissenschaftliche Forschungsanwendungen
MEAU has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. One of the main areas of research is its potential use as a therapeutic agent for the treatment of cancer. MEAU has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It is believed that MEAU exerts its anticancer effects by inhibiting the activity of specific enzymes that are involved in cell division and proliferation.
MEAU has also been studied for its potential applications in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, MEAU has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of MEAU is not fully understood, but it is believed to involve the inhibition of specific enzymes that are involved in cell division and proliferation. MEAU has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in the regulation of cell cycle progression. By inhibiting the activity of these enzymes, MEAU can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
MEAU has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes that are involved in cell division and proliferation, as well as to have neuroprotective and anti-inflammatory effects. Additionally, MEAU has been shown to have a low toxicity profile and is relatively safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MEAU is its potential use as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Additionally, MEAU has a relatively low toxicity profile and is safe for use in laboratory experiments. However, MEAU also has some limitations, including its low solubility in water and its relatively complex synthesis process.
Zukünftige Richtungen
There are several future directions for research on MEAU. One area of research is the development of more efficient synthesis methods for MEAU, which could increase its availability for use in laboratory experiments and potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of MEAU and its potential applications in the treatment of various diseases. Finally, there is a need for more comprehensive toxicity studies to determine the safety of MEAU for use in humans.
Synthesemethoden
MEAU can be synthesized through a multistep process that involves several chemical reactions. The first step involves the reaction of piperidine with 2-(2-methoxyethoxy)acetyl chloride to form 1-[2-(2-methoxyethoxy)acetyl]piperidine. This intermediate product is then treated with dimethylamine and cyanogen bromide to form 3-[1-[2-(2-Methoxyethoxy)acetyl]piperidin-4-yl]-1,1-dimethylurea. The overall yield of this process is approximately 50%.
Eigenschaften
IUPAC Name |
3-[1-[2-(2-methoxyethoxy)acetyl]piperidin-4-yl]-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O4/c1-15(2)13(18)14-11-4-6-16(7-5-11)12(17)10-20-9-8-19-3/h11H,4-10H2,1-3H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJHBQSIFNCUBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCN(CC1)C(=O)COCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[2-(2-Methoxyethoxy)acetyl]piperidin-4-YL}-3,3-dimethylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

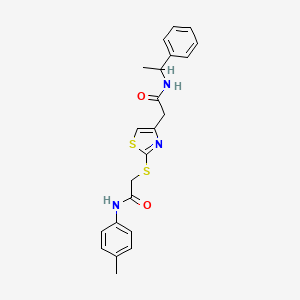
![N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2707976.png)
![Ethyl 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2707977.png)

![(2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2707985.png)
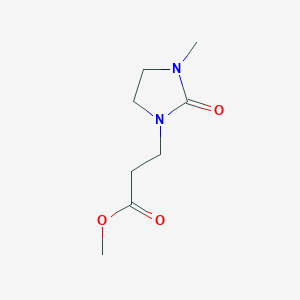
![3-[(4-chlorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2707988.png)
![8-[(E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2707989.png)
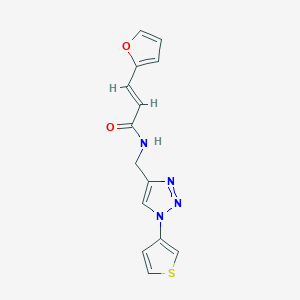
![8-[(4-benzylpiperazin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2707991.png)
